3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl-
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Overview
Description
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of indole, quinoxaline, and pyrazolone, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Indolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indolo[2,3-b]quinoxaline core.
Acetylation: The indolo[2,3-b]quinoxaline core is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Formation of the Pyrazolone Ring: The acetylated product is reacted with hydrazine derivatives to form the pyrazolone ring.
Chlorination: The final step involves the chlorination of the compound using reagents like thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
Indoloquinoxalines: These compounds share the indoloquinoxaline core but differ in their substituents and functional groups.
Pyrazolones: Compounds with the pyrazolone ring structure, which may have different substituents and exhibit varying biological activities.
Chlorinated Aromatics: Compounds with chloro groups attached to aromatic rings, which can have diverse chemical and biological properties.
The uniqueness of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one lies in its combination of these structural elements, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl- represents a complex molecular structure with potential biological significance. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrazolone core fused with an indoloquinoxaline moiety, which is known for its diverse biological activities. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and functional group modifications. The specific synthetic pathway for this compound has not been extensively documented in the literature; however, similar pyrazolone derivatives have been synthesized using methods such as the Knoevenagel condensation and Michael addition reactions.
1. Anticancer Activity
Research indicates that pyrazolone derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and H460 (non-small cell lung cancer). The IC50 values for these compounds range significantly, with some derivatives demonstrating potent activity at concentrations as low as 0.95nM against specific cancer cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 3.79 |
Compound B | A549 | 26.00 |
Compound C | H460 | 0.95 |
2. Aromatase Inhibition
The compound's structure suggests potential activity as an aromatase inhibitor, a critical target in hormone-dependent cancers like breast cancer. In related studies, some pyrazolone derivatives showed IC50 values comparable to the standard drug letrozole (IC50 = 0.0028 µM), indicating robust inhibitory effects on aromatase activity .
3. Anti-inflammatory Properties
Pyrazolone derivatives are also recognized for their anti-inflammatory effects. For example, certain analogs have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at concentrations around 10μM . This suggests that the compound may possess similar anti-inflammatory properties.
The biological activities of pyrazolone compounds are often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Regulation : Some studies indicate that pyrazolone derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.
- Reactive Oxygen Species (ROS) : Certain compounds may modulate oxidative stress pathways, leading to enhanced cytotoxicity against tumor cells.
Case Studies and Research Findings
A variety of studies have explored the biological activities of pyrazolone derivatives:
- Anticancer Studies : A study evaluated several pyrazolone derivatives against various cancer cell lines and reported significant cytotoxicity with some compounds exhibiting selective toxicity towards malignant cells while sparing normal cells .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression and inflammation . These studies provide insights into the potential interactions at the molecular level.
- Comparative Analysis : Comparative studies with established drugs like letrozole and dexamethasone have highlighted the potential of these compounds as alternative therapeutic agents .
Properties
CAS No. |
119457-23-7 |
---|---|
Molecular Formula |
C28H19Cl2N5O2 |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
(4Z)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[1-(4-chlorophenyl)ethylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H19Cl2N5O2/c1-15(17-7-9-18(29)10-8-17)25-16(2)33-35(28(25)37)24(36)14-34-23-6-4-3-5-20(23)26-27(34)32-21-12-11-19(30)13-22(21)31-26/h3-13H,14H2,1-2H3/b25-15- |
InChI Key |
ZAGHQEPHGNDPEM-MYYYXRDXSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)Cl)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Canonical SMILES |
CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)Cl)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Origin of Product |
United States |
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